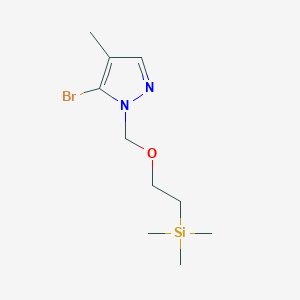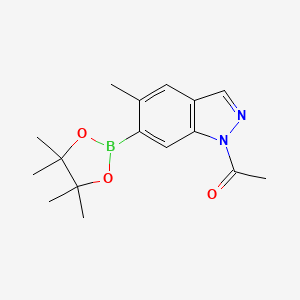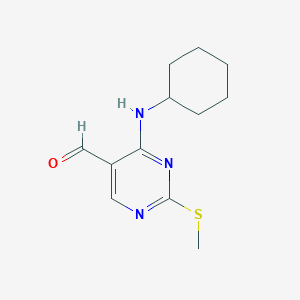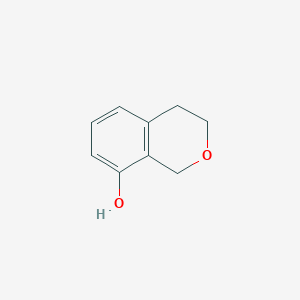
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde is a chemical compound that features a benzaldehyde group attached to an azetidine ring via an ethoxy linker The presence of a fluoromethyl group on the azetidine ring adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Attachment of the Ethoxy Linker: The ethoxy linker can be attached through etherification reactions.
Formation of the Benzaldehyde Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The benzaldehyde group can be oxidized to form benzoic acid derivatives.
Reduction: The benzaldehyde group can be reduced to form benzyl alcohol derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can enhance binding affinity to certain receptors or enzymes, while the azetidine ring can provide structural rigidity. The benzaldehyde group can participate in various chemical interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(3-(Chloromethyl)azetidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(2-(3-(Methyl)azetidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C13H16FNO2 |
|---|---|
Molekulargewicht |
237.27 g/mol |
IUPAC-Name |
4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H16FNO2/c14-7-12-8-15(9-12)5-6-17-13-3-1-11(10-16)2-4-13/h1-4,10,12H,5-9H2 |
InChI-Schlüssel |
MPBVDDLYNNCSKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CCOC2=CC=C(C=C2)C=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)



![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)




